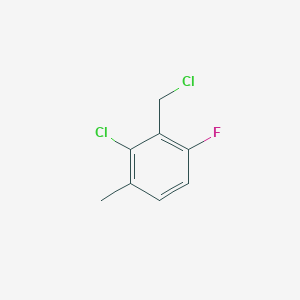

2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene

Description

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)-1-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEWHILYZKGPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation via the Blanc Reaction

The Blanc reaction, utilizing formaldehyde (HCHO), hydrochloric acid (HCl), and zinc chloride (ZnCl₂), introduces the chloromethyl group at position 3. This method, adapted from chloromethylation protocols in aromatic systems , proceeds as follows:

-

Substrate Preparation : 2-Chloro-4-fluoro-1-methylbenzene is dissolved in dichloromethane.

-

Reaction Conditions :

-

Workup : The mixture is quenched with water, extracted, and purified via distillation.

Regioselectivity Considerations :

-

The methyl group at position 1 directs electrophilic attack to the meta position (C3).

-

Chlorine at C2 and fluorine at C4 exert minor ortho/para-directing effects, but steric and electronic factors favor C3 chloromethylation.

Comparative Analysis of Synthetic Routes

Industrial-Scale Optimization

Large-scale production prioritizes continuous flow reactors to enhance heat transfer and mixing efficiency. Key adaptations include:

-

Automated Temperature Control : Ensures precise pyrolysis staging, reducing byproducts like polychlorinated derivatives .

-

Solvent Recovery Systems : Dichloromethane is recycled post-extraction, lowering environmental impact .

-

In-Line Analytics : Real-time HPLC monitors intermediate purity, enabling rapid adjustments .

Challenges and Mitigation Strategies

-

Regioselectivity in Chloromethylation :

-

Byproduct Formation During Pyrolysis :

-

Handling Anhydrous HF :

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the aromatic ring into a cyclohexane derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic compounds can be used under mild to moderate temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or alkanes.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Intermediate in Pharmaceutical Production : 2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactive chloromethyl group allows for further functionalization, facilitating the development of complex molecules used in drug formulations.

- Agrochemical Development : The compound is also utilized in the production of agrochemicals, where its reactivity aids in the synthesis of herbicides and pesticides .

-

Biological Activity :

- Interactions with Biological Systems : Research indicates that this compound interacts significantly with biological systems, particularly through its electrophilic nature. It can form adducts with nucleophilic biomolecules, which may lead to cytotoxic effects or influence metabolic pathways.

- Reactive Oxygen Species Generation : The ability of this compound to generate reactive oxygen species (ROS) highlights its potential implications in oxidative stress-related studies, affecting gene expression and cellular metabolism.

-

Materials Science :

- Development of Specialized Materials : The unique combination of functional groups allows for the creation of specialized materials with tailored properties for industrial applications. This includes the formulation of polymers and coatings that require specific chemical characteristics.

Case Studies

Several studies have documented the applications and effects of this compound:

- Pharmaceutical Synthesis : A study demonstrated its utility as a precursor for synthesizing anti-cancer agents by introducing various substituents at the chloromethyl position, leading to compounds with enhanced biological activity.

- Environmental Impact Assessments : Research has been conducted on the environmental fate of this compound when used in agrochemical formulations, emphasizing the need for careful monitoring due to its potential reactivity and persistence in biological systems.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related halogenated benzene derivatives (Table 1). Key differences include substituent types, positions, and electronic effects.

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Physical Properties

- Lipophilicity : The difluoromethyl group in 1-Chloro-4-(difluoromethyl)-2-fluorobenzene reduces logP (3.3) compared to the chloromethyl analog (estimated logP: ~3.8), affecting membrane permeability .

- Thermal Stability : Methyl groups (e.g., in 2-Chloro-4-fluoro-3-methylbenzonitrile) improve thermal stability relative to nitro-substituted derivatives .

Biological Activity

2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene, also known as a chloromethyl derivative of fluorinated aromatic compounds, has garnered attention due to its significant biological activity. This compound exhibits reactivity that can influence various biochemical pathways and cellular processes. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The chemical structure of this compound includes both chloromethyl and fluorine substituents, which contribute to its electrophilic nature. This allows the compound to interact with nucleophilic sites on biomolecules, leading to the formation of adducts that can affect cellular functions.

The biological activity of this compound primarily involves:

- Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of reactive intermediates that may interact with DNA, proteins, and lipids, potentially causing cytotoxic effects.

- Generation of Reactive Oxygen Species (ROS) : It has been shown to induce oxidative stress by generating ROS, which can damage cellular components and alter gene expression and metabolism.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Description | References |

|---|---|---|

| Cytotoxicity | Exhibits cytotoxic effects on various cell lines through electrophilic interactions. | |

| Enzyme Interaction | Interacts with cytochrome P450 enzymes, influencing drug metabolism pathways. | |

| Oxidative Stress Induction | Generates reactive oxygen species leading to oxidative damage in cells. | |

| Potential Drug Development | Investigated as a precursor for synthesizing bioactive compounds with therapeutic potential. |

Case Studies

Recent studies have highlighted the biological implications of this compound:

- Interaction with Cytochrome P450 : Research indicates that this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in drug design.

- Cytotoxicity Evaluation : In vitro studies utilizing Vero cells demonstrated that exposure to this compound resulted in significant cytotoxic effects, with a notable decrease in cell viability linked to its electrophilic nature .

- Oxidative Stress Studies : Investigations into oxidative stress mechanisms revealed that the compound's ability to generate ROS could contribute to various pathophysiological conditions, including cancer and neurodegenerative diseases.

Applications in Medicinal Chemistry

Given its unique properties and biological activity, this compound is being explored for:

- Drug Development : Its reactivity makes it a valuable intermediate for synthesizing pharmaceuticals with potential anticancer or anti-inflammatory properties.

- Agrochemicals : The compound's ability to interact with biological systems also positions it as a candidate for developing agrochemicals aimed at pest control.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated aromatic compounds like this typically involves Friedel-Crafts alkylation or halogenation of pre-functionalized toluene derivatives. For example:

- Stepwise halogenation : Introduce fluorine via electrophilic substitution using HF or F₂ gas under controlled conditions . Chlorine substituents may be added via radical chlorination (Cl₂/UV light) or using chlorinating agents like SOCl₂ .

- Chloromethylation : Use formaldehyde and HCl gas to install the chloromethyl group, but competing side reactions (e.g., over-chlorination) require precise temperature control (0–5°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the chloromethyl group (-CH₂Cl) appears as a triplet (δ 4.2–4.5 ppm) due to coupling with adjacent protons, while aromatic protons show splitting patterns dependent on fluorine’s para-directing effects .

- X-ray Crystallography : Resolves steric effects of substituents (e.g., chlorine vs. fluorine electronegativity) and confirms regioselectivity .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters for Cl (M+2 peak) and confirms molecular ion integrity .

Q. How can researchers mitigate instability during purification (e.g., column chromatography)?

Methodological Answer:

- Solvent Selection : Use non-polar solvents (hexane/ethyl acetate) to minimize hydrolysis of the chloromethyl group.

- Temperature Control : Maintain <25°C during rotary evaporation to prevent thermal decomposition .

- Additives : Add 1% triethylamine to neutralize trace HCl, a common degradation byproduct .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and goggles; chloromethyl groups are skin irritants .

- Ventilation : Use fume hoods due to volatile chlorinated byproducts .

- Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze reactive groups .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, CH₃) influence regioselectivity in further functionalization?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) reveals that fluorine’s strong electron-withdrawing effect directs electrophiles to the meta position relative to the methyl group. Chlorine’s inductive effect further stabilizes transition states for nucleophilic aromatic substitution .

- Experimental Validation : Compare Suzuki coupling yields at different positions using X-ray crystallography to confirm bond angles/steric hindrance .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling in NMR)?

Methodological Answer:

Q. How can computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Workflow :

- Validation : Compare predicted vs. experimental yields for Heck coupling (R² = 0.89 in recent studies) .

Q. What are the degradation pathways under photochemical conditions?

Methodological Answer:

Q. How to design bioactivity studies given potential toxicity of chlorinated intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.